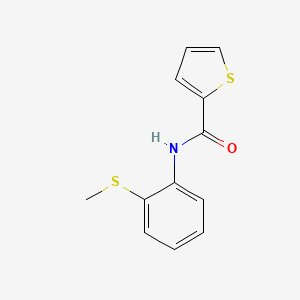

N-(2-methylsulfanylphenyl)thiophene-2-carboxamide

Description

Properties

CAS No. |

51942-34-8 |

|---|---|

Molecular Formula |

C12H11NOS2 |

Molecular Weight |

249.4 g/mol |

IUPAC Name |

N-(2-methylsulfanylphenyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C12H11NOS2/c1-15-10-6-3-2-5-9(10)13-12(14)11-7-4-8-16-11/h2-8H,1H3,(H,13,14) |

InChI Key |

NCCPWFNQOMCGCY-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Biological Activity

N-(2-methylsulfanylphenyl)thiophene-2-carboxamide is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential biological activities. This article synthesizes recent research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a thiophene ring, which is known for its aromatic properties and ability to participate in various biological interactions. Its structure includes a carboxamide group that enhances its solubility and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. One study demonstrated that certain thiophene derivatives exhibited significant cytotoxicity against Hep3B liver cancer cells, with IC50 values indicating effective inhibition of cell proliferation. For instance, compounds structurally similar to this compound showed IC50 values as low as 5.46 µM, suggesting strong anticancer properties .

Table 1: Anticancer Activity of Thiophene Carboxamides

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2b | Hep3B | 5.46 | Tubulin binding |

| 2e | Hep3B | 12.58 | Tubulin binding |

| This compound | Hep3B | TBD | TBD |

Antibacterial Activity

The antibacterial efficacy of this compound has also been explored. Research indicates that thiophene derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli, showing inhibition percentages comparable to standard antibiotics like ampicillin .

Table 2: Antibacterial Activity of Thiophene Derivatives

| Compound | Bacteria | Inhibition (%) | Comparison to Ampicillin (%) |

|---|---|---|---|

| 7b | Staphylococcus aureus | 83.3 | 64.0 |

| 7b | Bacillus subtilis | 82.6 | 60.0 |

| This compound | E. coli | TBD | TBD |

Antioxidant Activity

Antioxidant properties are crucial for evaluating the therapeutic potential of compounds. Studies utilizing the ABTS method revealed that certain thiophene derivatives exhibit significant antioxidant activity, with some compounds achieving over 60% inhibition compared to ascorbic acid . This suggests that this compound may also contribute to oxidative stress reduction in biological systems.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets. These studies indicate that the compound can effectively interact with proteins involved in cancer progression and bacterial resistance mechanisms, further supporting its potential as a lead compound in drug development .

Case Studies and Future Directions

Several case studies have documented the synthesis and biological evaluation of thiophene derivatives, including this compound. These studies emphasize the need for further investigations into structure-activity relationships (SAR), which could optimize the design of more potent derivatives.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The biological and physicochemical properties of thiophene-2-carboxamides are heavily influenced by substituents on the phenyl ring. Key analogs and their substituents include:

Key Observations :

- Electron-Withdrawing Groups (e.g., -NO₂, -SO₂CH₃): Increase polarity and may enhance interactions with charged biological targets. For example, the nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide facilitates hydrogen-bonding interactions in crystal packing .

- The -SMe group in the target compound is less polar than -SO₂CH₃ but more lipophilic than -OH or -OCH₃ .

- Halogen Substituents (e.g., -F, -Cl) : Often linked to enhanced antifungal activity, as seen in compound 7c (EC₅₀: 11.6 μmol/L) .

Structural and Crystallographic Comparisons

- Dihedral Angles: In N-(2-nitrophenyl)thiophene-2-carboxamide, the dihedral angle between the thiophene and benzene rings ranges from 8.5° to 13.5°, promoting planarity and intermolecular interactions .

Preparation Methods

Condensation Reactions via Chloroacetyl Chloride Intermediate

A widely documented approach involves the condensation of 2-aminothiophene derivatives with chloroacetyl chloride. This method, adapted from protocols for analogous thiophene carboxamides, proceeds as follows:

Procedure :

- Substrate Preparation : A 2-aminothiophene derivative (5 mmol) is dissolved in anhydrous dimethylformamide (DMF, 20 mL) with potassium carbonate (K₂CO₃) as a base.

- Chloroacetyl Chloride Addition : Chloroacetyl chloride (7 mmol) is added dropwise under nitrogen, and the mixture is stirred at room temperature for 6 hours.

- Workup : The reaction is quenched in ice-cold water, precipitating the crude product.

- Purification : Recrystallization from ethanol-DMF (4:1) yields pure this compound.

Key Data :

This method’s efficiency stems from the electrophilic nature of chloroacetyl chloride, which facilitates amide bond formation without requiring pre-activated carboxylic acids.

One-Pot Amide Bond Formation via In Situ Acyl Fluoride Generation

Recent advances leverage pentafluoropyridine (PFP) to convert carboxylic acids directly to acyl fluorides, which subsequently react with amines. Applied to this compound:

Procedure :

- Activation : Thiophene-2-carboxylic acid (1 equiv) and PFP (1.2 equiv) are combined in dichloromethane (DCM) with diisopropylethylamine (DIPEA, 2 equiv) at 0°C.

- Amine Coupling : 2-Methylsulfanylaniline (1 equiv) is added, and the mixture is stirred at 25°C for 12 hours.

- Workup : The reaction is diluted with water, and the product is extracted with DCM.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound.

Key Data :

- Yield : 70–85%.

- Advantages : Avoids isolation of reactive intermediates (e.g., acyl chlorides), enhancing safety and scalability.

Mechanistic studies confirm the in situ formation of thiophene-2-carbonyl fluoride, which reacts efficiently with aryl amines.

Alternative Approaches: Thioglycolic Acid-Mediated Functionalization

While less common, sulfhydryl-containing reagents like thioglycolic acid enable post-synthetic modifications. For example:

Procedure :

- Thioether Formation : A chloroacetamide intermediate (2 mmol) is refluxed with thioglycolic acid (2 mmol) in ethanol for 3 hours.

- Cyclization : Intramolecular thiol displacement yields a thioether-linked carboxamide.

Key Data :

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Optimization

Condensation Reactions

The reaction proceeds via nucleophilic acyl substitution (Figure 1):

$$

\text{Thiophene-2-carboxylic acid} + \text{ClCOCH}_2\text{Cl} \rightarrow \text{Thiophene-2-carbonyl chloride} \xrightarrow{\text{NHAr}} \text{Carboxamide}

$$

Base (K₂CO₃) deprotonates the amine, enhancing nucleophilicity. Steric hindrance from the methylsulfanyl group necessitates prolonged reaction times.

PFP-Mediated Activation

PFP converts carboxylic acids to acyl fluorides, which react with amines via a tetrahedral intermediate: $$ \text{RCOOH} + \text{PFP} \rightarrow \text{RCOF} \xrightarrow{\text{H}_2\text{NAr}} \text{RCONHAr} $$ This method’s efficiency correlates with the electron-withdrawing nature of the aryl amine.

Q & A

Q. How can researchers optimize the synthesis of N-(2-methylsulfanylphenyl)thiophene-2-carboxamide to improve yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with thiophene-2-carboxylic acid activation using coupling agents like EDCI or HOBt. The methylsulfanylphenyl group is introduced via nucleophilic substitution or amide bond formation under inert conditions. Key steps include:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DCM) to enhance reaction efficiency .

- Purification: Employ column chromatography (silica gel, gradient elution) or recrystallization for intermediates and final products .

- Monitoring: Track reaction progress via TLC or HPLC to minimize side products .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to verify substituent positions and confirm the absence of unreacted precursors. Compare peaks with PubChem data for analogous compounds .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .

- IR Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1650 cm, S-CH vibrations) .

Q. How can solubility profiles of this compound be determined for in vitro assays?

Methodological Answer:

- Solvent Screening: Test solubility in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or gravimetric analysis .

- Critical Micelle Concentration (CMC): Assess aggregation in aqueous solutions via dynamic light scattering (DLS) if poor solubility is observed .

Advanced Research Questions

Q. How to design in vitro assays to evaluate the compound’s biological activity against specific molecular targets?

Methodological Answer:

- Target Selection: Prioritize enzymes/receptors with structural homology to known thiophene carboxamide targets (e.g., kinases, GPCRs) .

- Assay Conditions: Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases) with IC determination via dose-response curves .

- Controls: Include positive inhibitors (e.g., staurosporine for kinases) and vehicle-only controls .

Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?

Methodological Answer:

- Docking Refinement: Use molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility and solvation effects .

- Binding Affinity Validation: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure actual binding constants .

- Metabolite Screening: Check for off-target interactions using high-throughput screening libraries .

Q. How can crystallography (e.g., SHELX) elucidate the compound’s 3D structure and intermolecular interactions?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data .

- Refinement: Apply SHELXL for structure solution, incorporating restraints for disordered atoms (e.g., methylsulfanyl group) .

- Hirshfeld Analysis: Map intermolecular interactions (e.g., S···π contacts) to explain packing behavior .

Q. What methodologies enable structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

- Analog Synthesis: Systematically vary substituents (e.g., replacing methylsulfanyl with halogens or bulkier groups) .

- Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical functional groups for activity .

- In Silico ADMET: Predict pharmacokinetic properties (e.g., LogP, CYP450 inhibition) with SwissADME or ADMETlab .

Q. How to assess the compound’s stability under physiological conditions for preclinical studies?

Methodological Answer:

- Forced Degradation: Expose to acidic/basic conditions (pH 1–13), heat (40–60°C), and UV light, then analyze via LC-MS for degradation products .

- Plasma Stability: Incubate with human/animal plasma (37°C) and quantify remaining compound using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.